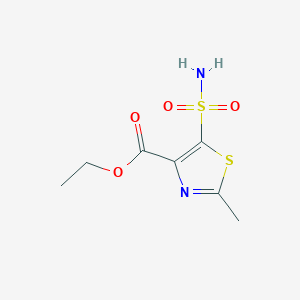

Ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

The synthesis of ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as methanol or ethanol and may require refluxing to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including electrophilic substitution and nucleophilic substitution . Common reagents used in these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with halogens may lead to halogenated derivatives, while reactions with nucleophiles may result in substituted thiazole compounds.

Scientific Research Applications

Ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . . The compound’s ability to interact with various biological targets makes it a valuable tool for drug discovery and development. In industry, it may be used in the production of dyes, biocides, and chemical reaction accelerators .

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways in biological systems . The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. This interaction can lead to the modulation of physiological processes, making the compound effective in treating various diseases.

Comparison with Similar Compounds

Ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate can be compared to other thiazole derivatives, such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin . These compounds share the thiazole ring structure but differ in their substituents and biological activities. This compound is unique due to its specific sulfamoyl and carboxylate groups, which may confer distinct biological properties and applications.

Biological Activity

Ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

1. Chemical Structure and Properties

This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The presence of the sulfamoyl group enhances its interaction with biological targets, which is crucial for its therapeutic potential. The compound's structure includes:

- Thiazole Ring : Provides aromatic properties and stability.

- Sulfamoyl Group : Increases solubility and biological activity.

- Ethyl Ester Functional Group : Contributes to its pharmacokinetic properties.

2.1 Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties against various bacterial and fungal strains. A study synthesized derivatives of this compound and evaluated their Minimum Inhibitory Concentration (MIC) against several pathogens, including Bacillus subtilis and Aspergillus niger. The results indicated that certain derivatives showed promising activity with MIC values as low as 10 µg/mL .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 4e | 10 | Bacillus subtilis |

| 4f | 20 | Aspergillus niger |

| 4k | 15 | E. coli |

| 4l | 25 | Candida albicans |

2.2 Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, compounds featuring this sulfamoyl moiety have shown significant antiproliferative effects against human cervical cancer cells (HeLa), with IC50 values ranging from 0.07 to 0.29 µM . The mechanisms underlying these effects include:

- Inhibition of Cell Migration : Compounds were found to inhibit the migration of cancer cells, suggesting a potential role in metastasis prevention.

- EGFR Inhibition : Some derivatives demonstrated effective inhibition of the epidermal growth factor receptor (EGFR), a key player in many cancers.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

3.1 Antimicrobial Mechanism

The compound's antimicrobial action is primarily through the inhibition of bacterial DNA gyrase and topoisomerase enzymes, which are essential for DNA replication and transcription . Docking studies have shown that it binds effectively to these targets, leading to disrupted cellular processes.

3.2 Anticancer Mechanism

For anticancer activity, the compound appears to inhibit key signaling pathways involved in cell proliferation and survival:

- EGFR Pathway : By inhibiting EGFR activation, it reduces downstream signaling that promotes cell growth.

- JNK Pathway : Some derivatives have been shown to inhibit JNK signaling, which is involved in apoptosis and cell survival .

4. Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Antimicrobial Study : A series of thiazole derivatives were synthesized and tested against various microorganisms. The study concluded that compounds with specific substitutions on the thiazole ring exhibited enhanced antimicrobial properties compared to their analogs .

- Anticancer Research : A study focused on the anticancer properties revealed that certain derivatives could significantly inhibit cancer cell proliferation in vitro, with mechanisms involving EGFR inhibition being particularly emphasized .

Properties

Molecular Formula |

C7H10N2O4S2 |

|---|---|

Molecular Weight |

250.3 g/mol |

IUPAC Name |

ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C7H10N2O4S2/c1-3-13-6(10)5-7(15(8,11)12)14-4(2)9-5/h3H2,1-2H3,(H2,8,11,12) |

InChI Key |

PPSWXNDZGLIISA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)C)S(=O)(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.